O-Methyl benzylcarbamothioate

Description

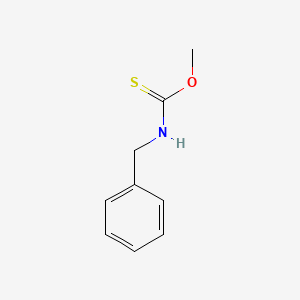

Structure

2D Structure

3D Structure

Properties

CAS No. |

65263-72-1 |

|---|---|

Molecular Formula |

C9H11NOS |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

O-methyl N-benzylcarbamothioate |

InChI |

InChI=1S/C9H11NOS/c1-11-9(12)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,12) |

InChI Key |

HLVIWUVHOXMUET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for O Methyl Benzylcarbamothioate

Established Synthetic Protocols for O-Methyl Benzylcarbamothioate and Analogues

A notable and unexpected method for the synthesis of carbamothioates, including this compound, involves the reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters. nih.govzendy.ioresearchgate.net This approach has been demonstrated to be a facile route to these compounds.

Facile Synthesis via Xanthate Esters and Arylmethyl Isocyanides

A straightforward protocol for the formation of carbamothioates has been developed utilizing the reaction of S-methyl xanthate esters with arylmethyl isocyanides. nih.gov This reaction is mediated by sodium hydride in dimethylformamide (DMF), offering a simple work-up procedure and short reaction times. nih.gov For instance, the reaction of S-Methyl O-(2-methylbenzyl) dithiocarbonate with benzyl (B1604629) isocyanide yields O-(2-methylbenzyl) benzylcarbamothioate in an 81% yield. nih.govbeilstein-journals.org Similarly, O-(3-Methoxybenzyl) S-methyl dithiocarbonate reacts with 4-fluorobenzyl isocyanide and 4-chlorobenzyl isocyanide to produce the corresponding carbamothioates in 83% and 79% yields, respectively. nih.govbeilstein-journals.org

The versatility of this method has been further demonstrated with various substrates. O-(4-bromobenzyl) S-methyl dithiocarbonate reacts with benzyl isocyanide and 4-methylbenzyl isocyanide to afford the corresponding carbamothioates in 80% and 76% yields, respectively. nih.gov Even xanthate esters derived from aliphatic alcohols, such as O-butyl S-methyl dithiocarbonate, and cycloalkyl xanthate esters like S-methyl O-(3-methylcyclohexyl) dithiocarbonate, have been successfully employed to produce the corresponding carbamothioates in good yields. nih.gov

Below is a table summarizing the synthesis of various carbamothioates using this method.

| Xanthate Ester | Arylmethyl Isocyanide | Product | Yield (%) |

| S-Methyl O-(2-methylbenzyl) dithiocarbonate | Benzyl isocyanide | O-(2-methylbenzyl) benzylcarbamothioate | 81 |

| O-(3-Methoxybenzyl) S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | O-(3-methoxybenzyl) (4-fluorobenzyl)carbamothioate | 83 |

| O-(3-Methoxybenzyl) S-methyl dithiocarbonate | 4-Chlorobenzyl isocyanide | O-(3-methoxybenzyl) (4-chlorobenzyl)carbamothioate | 79 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | Benzyl isocyanide | O-(4-bromobenzyl) benzylcarbamothioate | 80 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | 4-Methylbenzyl isocyanide | O-(4-bromobenzyl) (4-methylbenzyl)carbamothioate | 76 |

| O-Butyl S-methyl dithiocarbonate | 4-Fluorobenzyl isocyanide | O-butyl (4-fluorobenzyl)carbamothioate | 86 |

| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzyl isocyanide | O-butyl (4-chlorobenzyl)carbamothioate | 84 |

| S-Methyl O-(3-methylcyclohexyl) dithiocarbonate | Benzyl isocyanide | O-(3-methylcyclohexyl) benzylcarbamothioate | 82 |

| S-Methyl O-(3-methylcyclohexyl) dithiocarbonate | 4-Fluorobenzyl isocyanide | O-(3-methylcyclohexyl) (4-fluorobenzyl)carbamothioate | 88 |

Condensation Reactions of Xanthate Esters with Benzylamines

For comparative purposes, carbamothioates have also been synthesized through the condensation of xanthate esters with benzylamines. nih.govresearchgate.net This reaction is also mediated by sodium hydride in DMF. nih.gov For example, S-Methyl O-(2-methylbenzyl) dithiocarbonate reacts smoothly with benzylamine to give O-(2-methylbenzyl) benzylcarbamothioate in an 81% yield. nih.gov The condensation of O-(3-methoxybenzyl) S-methyl carbonodithioate with 4-fluorobenzylamine and 4-chlorobenzylamine afforded the corresponding carbamothioates in 75% and 83% yields, respectively. nih.gov

The scope of this reaction extends to other substrates as well. O-(4-bromobenzyl) S-methyl dithiocarbonate successfully reacts with benzylamine and 4-methylbenzylamine to furnish the corresponding carbamothioates in 82% and 86% yields, respectively. nih.gov Furthermore, xanthate esters derived from aliphatic and cycloalkyl alcohols, such as O-butyl S-methyl dithiocarbonate and S-methyl O-(3-methylcyclohexyl) carbonodithioate, also undergo condensation with benzylamines to produce carbamothioates in good yields. nih.gov

The following table presents the yields of various carbamothioates synthesized via this condensation reaction.

| Xanthate Ester | Benzylamine | Product | Yield (%) |

| S-Methyl O-(2-methylbenzyl) dithiocarbonate | Benzylamine | O-(2-methylbenzyl) benzylcarbamothioate | 81 |

| O-(3-methoxybenzyl) S-methyl carbonodithioate | 4-Fluorobenzylamine | O-(3-methoxybenzyl) (4-fluorobenzyl)carbamothioate | 75 |

| O-(3-methoxybenzyl) S-methyl carbonodithioate | 4-Chlorobenzylamine | O-(3-methoxybenzyl) (4-chlorobenzyl)carbamothioate | 83 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | Benzylamine | O-(4-bromobenzyl) benzylcarbamothioate | 82 |

| O-(4-bromobenzyl) S-methyl dithiocarbonate | 4-Methylbenzylamine | O-(4-bromobenzyl) (4-methylbenzyl)carbamothioate | 86 |

| O-Butyl S-methyl dithiocarbonate | 4-Fluorobenzylamine | O-butyl (4-fluorobenzyl)carbamothioate | 74 |

| O-Butyl S-methyl dithiocarbonate | 4-Chlorobenzylamine | O-butyl (4-chlorobenzyl)carbamothioate | 79 |

| S-Methyl O-(3-methylcyclohexyl) carbonodithioate | Benzylamine | O-(3-methylcyclohexyl) benzylcarbamothioate | 81 |

| S-Methyl O-(3-methylcyclohexyl) carbonodithioate | 4-Fluorobenzylamine | O-(3-methylcyclohexyl) (4-fluorobenzyl)carbamothioate | 71 |

Optimization of Reaction Conditions, Solvents, and Basic Catalysis

The optimization of reaction conditions is crucial for achieving high yields in the synthesis of carbamothioates. In the condensation reaction of O-benzyl S-methyl dithiocarbonate with benzylamine, various solvents were evaluated, including DMF, THF, acetonitrile (B52724), DMSO, and toluene. beilstein-journals.org DMF was identified as the most effective solvent, resulting in an 80% yield of O-benzyl benzylcarbamothioate after 1 hour. beilstein-journals.org Sodium hydride was employed as the base of choice for this transformation. beilstein-journals.org It was also observed that a reduction in the amount of base led to a slight decrease in the product yield. beilstein-journals.org

Mechanistic Investigations of Carbamothioate Formation Reactions

To rationalize the unexpected formation of carbamothioates from the reaction of arylmethyl isocyanides with xanthate esters, a reaction mechanism has been proposed. nih.govzendy.io The key steps of this proposed mechanism are supported by computational studies.

Proposed General Reaction Mechanisms for Isocyanide and Amine Pathways

A proposed mechanism has been put forth to explain the formation of carbamothioates from both the isocyanide and amine pathways. nih.gov The details of these mechanisms are elucidated through theoretical calculations, providing insight into the reaction intermediates and transition states.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Mechanism Elucidation

Quantum chemical calculations have been instrumental in supporting the proposed reaction mechanisms. nih.govzendy.io These computational methods, including Density Functional Theory (DFT), allow for the analysis of reaction pathways, transition state energies, and equilibria, which are often difficult to determine experimentally. nih.govrsc.org By modeling the reaction at a molecular level, DFT calculations can provide a theoretical basis for the observed reactivity and product formation in the synthesis of carbamothioates. The use of such calculations has become an increasingly valuable tool in the development and understanding of new synthetic methodologies. nih.govrsc.org

Analysis of Intrinsic Reaction Coordinates and Transition State Structures

The elucidation of a reaction pathway, such as the formation of this compound from benzyl isothiocyanate and methanol (B129727), heavily relies on computational chemistry to map out the potential energy surface. A key aspect of this is the analysis of the Intrinsic Reaction Coordinate (IRC), which represents the minimum energy path connecting the transition state to the reactants and products. This analysis provides a detailed picture of the geometric and energetic changes throughout the reaction.

For a reaction to form a carbamothioate, the transition state (TS) is the highest energy point on the reaction coordinate. Computational methods like Density Functional Theory (DFT) are employed to locate and characterize these transition states. A valid transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the transition state is identified, IRC calculations are performed to follow the reaction path downhill to both the reactants and products, confirming that the located TS indeed connects the desired species. The IRC path reveals crucial information about the mechanism, such as the degree of bond formation and breaking at any point along the pathway.

Table 1: Hypothetical Energy Profile for this compound Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Benzyl isothiocyanate + Methanol |

| Pre-reaction Complex | -2.5 | Hydrogen-bonded complex between reactants |

| Transition State (TS) | +15.8 | Structure with partial C-O and N-H bond formation |

| Product | -8.2 | This compound |

Note: The energy values presented are hypothetical and serve to illustrate a typical reaction profile. Actual values would require specific DFT calculations.

Exploration of Alternative Reaction Pathways and Intermediates

In the synthesis of carbamothioates, alternative reaction pathways and the formation of intermediates can be explored computationally. For instance, the reaction could proceed through a stepwise mechanism involving a zwitterionic intermediate, rather than a concerted process. DFT calculations can be used to determine the energies of these potential intermediates and the transition states connecting them.

An alternative pathway for the formation of this compound could involve the initial protonation of the nitrogen atom of the isothiocyanate by methanol, followed by the nucleophilic attack of the methoxide ion. Computational analysis would be required to compare the activation barriers of these different pathways to determine the most favorable route.

Furthermore, the role of solvent molecules can be investigated by including explicit solvent molecules in the calculations or by using a polarizable continuum model (PCM). Solvent effects can significantly influence the stability of charged intermediates and transition states, potentially altering the preferred reaction pathway.

Derivatization Strategies and Structural Modifications of Carbamothioate Scaffolds

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be achieved by utilizing a variety of substituted starting materials. For instance, reacting different substituted benzyl isothiocyanates with methanol would yield analogues with modifications on the benzyl ring. Similarly, using different alcohols would result in a series of O-alkyl benzylcarbamothioates.

A general synthetic approach would involve the reaction of an appropriately substituted benzylamine with thiophosgene to generate the corresponding benzyl isothiocyanate. This intermediate can then be reacted with a chosen alcohol to yield the desired substituted O-alkyl benzylcarbamothioate.

Table 2: Examples of Substituted this compound Analogues

| Benzyl Isothiocyanate Precursor | Alcohol Reactant | Resulting Analogue |

| 4-Chlorobenzyl isothiocyanate | Methanol | O-Methyl 4-chlorobenzylcarbamothioate |

| 4-Methoxybenzyl isothiocyanate | Methanol | O-Methyl 4-methoxybenzylcarbamothioate |

| Benzyl isothiocyanate | Ethanol | O-Ethyl benzylcarbamothioate |

| Benzyl isothiocyanate | Isopropanol | O-Isopropyl benzylcarbamothioate |

Stereochemical Considerations and Rotameric Isomerism in Carbamothioates

The carbamothioate linkage exhibits restricted rotation around the C-N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the thiocarbonyl group. This restricted rotation can lead to the existence of rotameric isomers, typically designated as E and Z conformers. The relative stability of these rotamers is influenced by steric and electronic factors of the substituents on the nitrogen and oxygen/sulfur atoms.

For this compound, the two primary rotamers would be the E and Z isomers with respect to the arrangement of the benzyl group and the thiocarbonyl sulfur atom around the C-N bond. The energy barrier to rotation between these conformers can often be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy or computationally through DFT calculations.

In cases where the benzyl group or the O-alkyl group contains a chiral center, the resulting carbamothioate will be chiral and can exist as enantiomers or diastereomers. The stereochemistry of the starting materials will dictate the stereochemistry of the final product. Chiral chromatography or stereoselective synthesis would be required to isolate or prepare specific stereoisomers. The biological activity of such chiral carbamothioates can be highly dependent on their stereochemical configuration.

Structure Activity Relationship Sar Studies of O Methyl Benzylcarbamothioate Analogues

Methodological Frameworks for SAR Assessment

Systematic Structural Variations and Their Influence on Biological Profiles

Systematic structural modification is a cornerstone of SAR studies. By altering specific parts of the O-Methyl benzylcarbamothioate scaffold and observing the resultant changes in biological activity, researchers can deduce the importance of various functional groups and structural motifs. While specific data for this compound is limited, general principles can be drawn from studies on related carbamate (B1207046) and thiocarbamate compounds.

For instance, in a series of related N,N'-diacylhydrazine derivatives with herbicidal activity, modifications to the aryl ring substituents have been shown to significantly impact efficacy. The introduction of electron-withdrawing or electron-donating groups at different positions on the phenyl ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target site. nih.gov

A common approach involves modifying three main components of the carbamothioate structure: the O-alkyl group (in this case, methyl), the benzyl (B1604629) group, and the carbamothioate moiety itself.

Influence of Benzyl Ring Substituents: The nature, position, and size of substituents on the benzyl ring are critical determinants of biological activity. Studies on analogous structures, such as benzylthioquinolinium iodides, have shown that aromaticity is a key requirement for activity. nih.gov Replacing the phenyl ring with a non-aromatic cyclohexyl group often leads to a decrease in potency. Furthermore, the introduction of various substituents on the phenyl ring can modulate the lipophilicity and electronic character of the molecule, which in turn affects its absorption, translocation, and binding affinity to the target enzyme. nih.gov

Table 1: Illustrative SAR Data for Analogous Benzyl-Containing Compounds (Note: This table is a representative example based on general SAR principles for analogous compounds, as specific data for this compound is not readily available in the searched literature.)

| Compound ID | Benzyl Ring Substituent (R) | Biological Activity (e.g., % Inhibition) |

| Analogue 1 | H | 50 |

| Analogue 2 | 4-Cl | 75 |

| Analogue 3 | 4-CH₃ | 60 |

| Analogue 4 | 4-NO₂ | 85 |

| Analogue 5 | 2,4-diCl | 90 |

| Analogue 6 | 4-OCH₃ | 55 |

The herbicidal activity of thiocarbamates is believed to be linked to their metabolism into reactive sulfoxide (B87167) intermediates. epa.gov Therefore, structural modifications that influence this metabolic activation can have a profound effect on their biological profile.

Correlation of Molecular Descriptors with Observed Activities

To quantify the relationship between molecular structure and biological activity, various molecular descriptors are employed. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Commonly used descriptors in the study of carbamate and thiocarbamate analogues include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross biological membranes.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Indices: Numerical descriptors that characterize the branching and connectivity of the molecular skeleton.

Electronic Parameters (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing nature of substituents.

By correlating these descriptors with the observed biological activities of a series of analogues, researchers can build quantitative models that help in understanding the underlying SAR.

Computational Approaches in SAR Analysis

Computational methods have become indispensable in modern drug and pesticide discovery, providing powerful tools to analyze and predict the activity of novel compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in understanding the molecular basis of action for compounds like this compound. For many carbamate and thiocarbamate herbicides and fungicides, the target enzymes are well-characterized, such as acetylcholinesterase or enzymes involved in lipid synthesis.

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site. This information is invaluable for explaining the observed SAR and for designing new analogues with improved binding affinity. For example, docking studies on antifungal benzothiazole (B30560) derivatives have helped to elucidate their binding mode with the target enzyme, CYP51. nih.gov

| Analogue ID | Substituent on Benzyl Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue 1 | H | -7.5 | Tyr330, Phe288 |

| Analogue 2 | 4-Cl | -8.2 | Tyr330, Phe288, Trp84 |

| Analogue 3 | 4-NO₂ | -8.8 | Tyr330, Phe288, Arg289 |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are expressed as an equation that relates one or more molecular descriptors to the activity.

For a series of this compound analogues, a QSAR model might take the general form:

log(1/C) = β₀ + β₁Descriptor₁ + β₂Descriptor₂ + ...

Where:

log(1/C) is the biological activity (e.g., the negative logarithm of the concentration required for 50% inhibition).

β₀, β₁, β₂ are the regression coefficients determined from the analysis.

Descriptor₁, Descriptor₂ are the molecular descriptors that are found to be correlated with the activity.

Studies on herbicidal N,N'-diacylhydrazines have successfully employed Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, to understand the influence of steric and electronic fields on their activity. nih.gov Similarly, QSAR models for pyrazinecarboxamide herbicides have been developed to predict their inhibitory effects. scholarsresearchlibrary.com These models, once validated, can be used to predict the activity of newly designed, yet unsynthesized, analogues, thereby prioritizing synthetic efforts towards the most promising candidates. The development of robust QSAR models relies on a diverse set of compounds with accurately measured biological activities and a relevant selection of molecular descriptors. nih.gov

Investigations into Biological Activities and Molecular Interaction Mechanisms

Enzyme Inhibition Studies of Carbamothioates

The carbamothioate structural motif is a key feature in a variety of molecules designed to interact with and inhibit specific enzymes. Extensive research has focused on derivatives that demonstrate potent and often selective inhibition of enzymes crucial to physiological and pathological processes.

Identification of Specific Enzyme Targets (e.g., Human Carbonic Anhydrases, Paraoxonase)

A primary area of investigation for carbamothioate-related compounds has been their potent inhibitory effects on human carbonic anhydrases (hCAs). researchgate.netnih.gov These zinc metalloenzymes are involved in numerous physiological functions, including pH homeostasis, CO2 transport, and electrolyte secretion. frontiersin.org Abnormal hCA activity is linked to several diseases, making them important therapeutic targets. frontiersin.orgnih.gov

Various carbamothioate derivatives, particularly those incorporating a sulfonamide group, have shown significant inhibitory activity against several hCA isoforms. researchgate.netnih.govnih.gov Studies have demonstrated that these compounds can inhibit cytosolic isoforms like hCA I and hCA II, as well as the transmembrane, tumor-associated hCA IX and hCA XII, often with high efficacy. frontiersin.orgnih.govnih.gov

For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides displayed potent inhibition against hCA I, hCA II, and hCA VII, with many of the tested compounds showing greater efficacy than the standard inhibitor drug, Acetazolamide (AAZ). researchgate.netnih.gov Similarly, alkyl and benzyl (B1604629) carbamimidothioates have been identified as effective, low-nanomolar inhibitors of hCA II and hCA VII. nih.gov

Below is a table summarizing the inhibitory activities of representative carbamimidothioate compounds against several human carbonic anhydrase isoforms.

| Compound ID | Substitution | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA VII (Kᵢ in nM) |

| 8a | Methyl | 120.5 | 85.8 | 35.4 |

| 8c | Heptyl | 10.1 | 2.5 | 1.8 |

| 8g | Benzyl | 15.2 | 8.2 | 0.6 |

| 8i | 4-Bromobenzyl | 25.1 | 10.5 | 0.8 |

| 8m | 3,5-Difluorobenzyl | 12.5 | 1.7 | 0.5 |

| AAZ | (Standard) | 250 | 12 | 2.5 |

| Data sourced from studies on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates. nih.gov |

While carbonic anhydrases are a well-documented target, other enzymes such as paraoxonase (PON) are also subject to inhibition studies. However, research into PON inhibition has more commonly identified factors like specific lipids or components of cigarette smoke as inhibitors, rather than carbamothioates specifically. nih.govresearchgate.netnih.gov

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. nih.govmdpi.com An inhibitor may bind reversibly or irreversibly to the enzyme's active site or to an allosteric site, thereby blocking the enzyme's catalytic activity. nih.gov

In the case of carbamothioate-based inhibitors targeting carbonic anhydrases, the mechanism often involves direct interaction with the enzyme's active site. nih.gov For sulfonamide-containing carbamothioates, the primary mechanism involves the sulfonamide group coordinating to the zinc ion (Zn²⁺) located at the bottom of the active site cavity, a hallmark of classical CA inhibitors. nih.govmdpi.com

Molecular docking and in-silico studies have further elucidated these interactions at an atomic level. researchgate.netnih.gov Beyond the crucial zinc-binding, the carbamothioate linker and its associated side chains form additional stabilizing interactions with amino acid residues within the active site. These interactions can include:

Hydrogen bonds with hydrophilic residues, such as Q92 in hCA I. nih.gov

Van der Waals contacts with hydrophobic residues like V121, V143, L198, and W205, which help to anchor the inhibitor molecule securely within the active site. nih.gov

This dual interaction—zinc chelation combined with supplementary contacts along the active site—explains the high affinity and potent inhibition observed for this class of compounds. nih.gov

Structure-Based Design Principles for Novel Enzyme Inhibitors

The development of potent and selective enzyme inhibitors heavily relies on understanding the structure-activity relationship (SAR) and employing structure-based design principles. nih.govplos.org By analyzing how modifications to a molecule's structure affect its inhibitory activity, researchers can rationally design new compounds with improved properties.

For carbamothioate-based carbonic anhydrase inhibitors, several key design principles have been established from SAR studies:

Alkyl Chain Length: In aliphatic derivatives, inhibitory activity against certain isoforms like hCA II has been shown to increase with the length of the carbon chain. For example, a heptyl-substituted carbamimidothioate was found to be 34 times more potent than its methyl-substituted counterpart. nih.gov

Aromatic Substituents: For benzyl-substituted compounds, the electronic properties of groups on the phenyl ring significantly influence potency. Electron-withdrawing groups (e.g., fluorine) on the benzyl ring tend to increase inhibitory activity, while electron-donating groups can reduce it. nih.gov

Targeting Unique Pockets: The active sites of different CA isoforms, while similar, contain unique amino acid residues. Designing inhibitors with moieties that can interact with these specific residues can lead to isoform-selective inhibitors, which is crucial for minimizing off-target effects. mdpi.com

Computational tools like molecular docking are instrumental in this process, allowing researchers to virtually screen novel chemical structures and predict their binding modes and affinities before undertaking their synthesis.

Preclinical Biological Evaluations and Target Pathway Identification

Beyond purified enzyme assays, the biological effects of carbamothioates are assessed in cellular and tissue-based models to understand their impact on complex biological systems and identify the pathways they modulate.

In Vitro and Ex Vivo Models for Assessing Biological Responsiveness

In vitro and ex vivo models are fundamental tools in preclinical research for evaluating the biological activity of chemical compounds.

In Vitro Models: These studies utilize isolated cells grown in culture. For carbamothioate derivatives, in vitro assessments have been crucial for determining their anti-proliferative and anticancer potential. A series of carbamodithioate compounds were evaluated against a panel of five human cancer cell lines, demonstrating significant inhibitory activities. The potency is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit a biological process by 50%.

The table below presents the in vitro anti-proliferative activities of representative carbamodithioate compounds against various cancer cell lines.

| Compound ID | SMMC-7721 (IC₅₀ in µM) | A549 (IC₅₀ in µM) | A375 (IC₅₀ in µM) | HCT 116 (IC₅₀ in µM) | Hela (IC₅₀ in µM) |

| 1m | 1.8 ± 0.3 | 2.5 ± 0.4 | 5.2 ± 0.6 | 6.8 ± 0.7 | 8.5 ± 0.9 |

| 1q | 3.5 ± 0.5 | 4.1 ± 0.6 | > 10 | 8.2 ± 0.9 | > 10 |

| 2s | 2.1 ± 0.4 | 2.8 ± 0.5 | 4.5 ± 0.5 | 5.5 ± 0.6 | 7.9 ± 0.8 |

| Data sourced from studies on carbamodithioate derivatives. |

Ex Vivo Models: These models use tissues taken directly from a living organism and maintained in an artificial environment for a short period. This approach preserves the tissue's native architecture and cellular composition, offering a more physiologically relevant context than cell cultures. For example, ex vivo assays using healthy oral mucosa tissue slices allow for the assessment of treatment-induced effects like apoptosis and proliferation. Other ex vivo models involve applying compounds to excised tissues, such as buccal mucosa, to evaluate properties like mucoadhesion. These methods provide valuable data on how a compound might behave in a complex tissue environment.

Exploration of Potential Biological Pathways and Cellular Processes Modulated by Carbamothioates

Investigations into the cellular effects of carbamothioates and related compounds have revealed their ability to modulate fundamental cellular processes, particularly those governing cell proliferation and survival. nih.gov

One of the key findings is the ability of these compounds to induce cell cycle arrest . The cell cycle is a tightly regulated process that controls cell division, and its disruption can halt the proliferation of cancer cells. nih.gov Studies have shown that certain carbamodithioate derivatives can cause cancer cells to arrest in the G2/M or G0/G1 phases of the cell cycle. This arrest prevents the cells from dividing and can be a precursor to cell death. frontiersin.org

Following cell cycle arrest, these compounds can trigger apoptosis , or programmed cell death. researchgate.net Apoptosis is a critical mechanism for eliminating damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. nih.gov The apoptotic process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both of which culminate in the activation of effector caspases that execute cell death. frontiersin.org Carbamodithioates have been shown to remarkably induce apoptosis in SMMC-7721 cancer cells, highlighting their potential to modulate these cell death pathways.

The modulation of these processes points to the interaction of carbamothioates with complex intracellular signaling networks. These can include pathways regulated by protein kinases such as Akt and mitogen-activated protein kinases (MAPK), which are central to cell survival, proliferation, and apoptosis. researchgate.netnih.govnih.gov By inhibiting key enzymes or modulating signaling proteins, carbamothioates can shift the balance within a cell from proliferation and survival toward arrest and death.

Advanced Analytical Characterization Techniques for O Methyl Benzylcarbamothioate

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of O-Methyl benzylcarbamothioate, specific proton signals are expected based on its molecular structure. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would likely resonate as a doublet, coupled to the adjacent N-H proton. The aromatic protons of the phenyl ring would exhibit signals in the aromatic region of the spectrum, with multiplicities depending on their substitution pattern. The N-H proton is expected to appear as a broad singlet or a triplet, depending on solvent conditions and coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key expected resonances include a signal for the methoxy carbon, a signal for the methylene carbon of the benzyl group, and distinct signals for the aromatic carbons. A significant downfield signal is anticipated for the thiocarbonyl carbon (C=S) due to its deshielded environment. For comparison, in the related compound O-methyl N-phenylthiocarbamate, the thiocarbonyl carbon appears at a characteristic downfield shift. mdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between the N-H proton and the benzylic -CH₂- protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Partner(s) |

| -OCH₃ | ~3.9 - 4.1 | Singlet | None |

| -CH₂- (Benzyl) | ~4.6 - 4.8 | Doublet | N-H |

| Aromatic -CH | ~7.2 - 7.4 | Multiplet | Aromatic Protons |

| N-H | Variable (Broad) | Triplet or Broad Singlet | -CH₂- |

| Carbon Type | Expected Chemical Shift (ppm) |

| -OCH₃ | ~55 - 60 |

| -CH₂- (Benzyl) | ~45 - 50 |

| Aromatic -CH | ~127 - 129 |

| Aromatic Quaternary C | ~137 - 139 |

| C=S | ~185 - 195 |

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound, with the molecular formula C₉H₁₁NOS, the expected exact mass of the molecular ion [M]⁺ can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect this ion. nih.govnih.govnih.gov The experimentally measured accurate mass should match the theoretical mass within a very narrow tolerance (e.g., ±5 ppm), thereby confirming the molecular formula and distinguishing it from other potential structures with the same nominal mass. Common fragmentation patterns for benzyl-containing compounds may also be observed, which can provide further structural information. researchgate.net

| Parameter | Value |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.25 g/mol acs.orgchemeo.comnist.gov |

| Theoretical Exact Mass [M+H]⁺ | 182.0634 |

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a moderate to sharp band. The C-H stretching vibrations from the aromatic and aliphatic (methoxy and methylene) groups will also be prominent. The spectrum will also feature a strong absorption corresponding to the C=S (thiocarbonyl) stretching vibration. Other important bands include C-N stretching and C-O stretching. For the related compound O-methyl N-phenyl thiocarbamate, characteristic absorptions for ν(C=S), ν(C–N), and ν(N–H) have been reported. mdpi.com Similarly, the spectra of benzyl carbamates show characteristic -NH, C=O, C-N, and C-O stretching frequencies that can be used for comparison. rsc.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=S (Thiocarbonyl) | Stretch | 1200 - 1300 |

| C-N | Stretch | 1400 - 1500 |

| C-O | Stretch | 1000 - 1100 |

Diffraction and Crystallographic Studies for Solid-State Structure

While spectroscopic methods reveal the molecular structure, diffraction techniques provide definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, revealing detailed conformational information.

While a specific crystal structure for this compound is not publicly available, analysis of closely related thiocarbamate and dithiocarbamate (B8719985) structures provides insight into the expected solid-state conformation. iucr.orgnih.govresearchgate.net Studies on N,N-disubstituted O-thiocarbamates show that the thiocarbamate moiety tends to be planar. researchgate.net In the solid state, it is expected that the molecule would adopt a conformation that maximizes stabilizing intermolecular interactions, such as hydrogen bonding involving the N-H group and the thiocarbonyl sulfur atom, as well as π-π stacking interactions between the benzyl rings. Such interactions are known to form dimeric aggregates or extended supramolecular layers in similar structures. researchgate.net A full X-ray diffraction study would confirm the planarity of the thiocarbamate group, determine the precise bond lengths and angles, and elucidate the packing arrangement in the crystal.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like thiocarbamates. A reversed-phase HPLC method would be suitable for this compound. nih.govoup.comoup.commdpi.comtandfonline.com The separation would be achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly performed using a UV detector, as the benzyl group provides a strong chromophore. oup.comtandfonline.com This method would allow for the quantification of the compound and the detection of any non-volatile impurities.

Gas Chromatography (GC): The NIST WebBook indicates the availability of gas chromatography data for N-Benzyl O-methyl thiocarbamate. nist.gov Given its reported melting point of 44-46 °C, the compound has sufficient volatility and thermal stability for GC analysis. acs.org A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time for quantification and a mass spectrum for identity confirmation. glsciences.euresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis of carbamates like this compound due to its high resolution, sensitivity, and applicability to thermally labile compounds. proquest.com Reverse-phase HPLC, employing a nonpolar stationary phase and a polar mobile phase, is a common approach for the separation of such compounds.

For the quantitative determination of this compound, a C18 column is frequently utilized. The mobile phase typically consists of a mixture of acetonitrile and water, which can be run under isocratic or gradient conditions to achieve optimal separation from impurities or other components in a mixture. nih.govresearchgate.net Detection is often performed using a UV detector, as the benzyl group in the molecule allows for strong absorbance at specific wavelengths. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

The robustness of HPLC methods allows for their validation according to international guidelines, ensuring accuracy, precision, and linearity over a specified concentration range. researchgate.net This makes HPLC a reliable technique for quality control in manufacturing processes and for the precise quantification in research settings.

Beyond quantitative analysis, HPLC is also a powerful tool for the purification of this compound. By scaling up the chromatographic conditions used for analytical purposes, preparative HPLC can be employed to isolate the compound in high purity from reaction mixtures or crude samples.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

| Expected Retention Time | ~7.5 min |

Note: The values in this table are representative and may require optimization for specific applications.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of many carbamates by GC can be challenging due to their thermal instability, which can lead to degradation in the hot injector port. proquest.comnih.gov Despite this, with careful method development, GC and particularly GC-MS can provide valuable information about this compound, especially for identifying volatile impurities or degradation products.

To mitigate thermal degradation, techniques such as the use of a temperature-programmable injector can be employed. proquest.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "molecular fingerprint." This allows for highly specific identification of the compound. nih.gov

A typical GC-MS analysis of a carbamate (B1207046) might involve a capillary column with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.gov The oven temperature is programmed to ramp up gradually to ensure good separation of components with different boiling points.

Interactive Data Table: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70°C (1 min), ramp at 10°C/min to 300°C (hold 6 min) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 50-500 amu |

Note: These parameters are illustrative and may need to be adjusted based on the specific instrument and analytical goals.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for the preliminary evaluation of compound purity. taylorfrancis.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

The choice of eluent is crucial for achieving good separation. For benzylcarbamates, a mixture of a nonpolar solvent like chloroform (B151607) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. arkat-usa.org After development, the separated spots can be visualized under UV light, as the aromatic ring in this compound is UV-active. Alternatively, chemical staining agents can be used. For carbamates, specific reagents such as a furfural (B47365) solution followed by sulfuric acid can be employed for visualization. epfl.ch

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for identification purposes.

Interactive Data Table: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or Furfural/H₂SO₄ stain |

| Expected Rf | ~0.6 |

Note: The Rf value is dependent on the specific conditions and should be considered as an approximation.

An extensive search for scientific and technical literature regarding the specific applications of the chemical compound this compound (CAS Registry Number: 65263-72-1) was conducted. The search was structured to find information directly corresponding to the user-provided outline focusing on its roles in agricultural science, materials science, and organic synthesis.

Despite a thorough investigation, information detailing the specific applications of this compound in these fields is not available in the public domain. The search yielded general information about the broader class of thiocarbamates and their uses, but no specific data, research findings, or case studies were found for this compound itself within the requested contexts.

Therefore, it is not possible to generate the requested article as the necessary information to populate the specified sections and subsections is not available in published sources. Adhering to the strict instructions to focus solely on this compound and not introduce information outside the provided scope, the article cannot be written.

Applications in Chemical and Interdisciplinary Sciences

Utility as an Intermediate in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Organic Molecules

While specific, named reactions detailing the extensive use of O-Methyl benzylcarbamothioate as a direct precursor for a wide range of diverse organic molecules are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests its potential as a valuable synthetic intermediate. The carbamothioate group can be envisioned to participate in various chemical transformations.

One potential application lies in its conversion to N-benzyl-substituted ureas. The thiocarbonyl group of this compound can be activated and subsequently displaced by amines to form the corresponding urea (B33335) derivatives. This transformation is a common strategy in organic synthesis for the introduction of a urea functional group, which is a key structural motif in many biologically active compounds. The general reaction scheme would involve the reaction of this compound with a primary or secondary amine, often in the presence of a thiophile or an activating agent to facilitate the departure of the methoxy (B1213986) group.

The following table outlines a hypothetical reaction scheme for the synthesis of N-benzyl-N'-alkyl/aryl ureas from this compound.

| Reactant 1 | Reactant 2 | Product | Potential Conditions |

| This compound | Primary/Secondary Amine (R-NH2 or R2NH) | N-benzyl-N'-alkyl/aryl urea | Activation of thiocarbonyl (e.g., with a thiophile), solvent, heat |

This synthetic utility positions this compound as a potential building block for libraries of substituted ureas for screening in drug discovery programs.

Application in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. While direct participation of this compound as a key reactant in well-established MCRs like the Ugi or Passerini reactions is not prominently reported, its structural elements suggest potential for its involvement in novel MCRs.

For instance, the amine- and carbonyl-containing functionalities that are typically generated from precursors in situ for MCRs could potentially be derived from or react with this compound. A hypothetical multicomponent reaction could involve the reaction of an aldehyde, an amine, and this compound, where the latter acts as a nucleophile or an electrophile after suitable activation.

The development of new MCRs is an active area of research, and the exploration of unconventional starting materials is a key aspect of this field. The reactivity of the carbamothioate functional group could be harnessed to design new reaction cascades leading to novel heterocyclic scaffolds or other complex molecular architectures.

The table below illustrates a conceptual framework for a multicomponent reaction involving an O-alkyl carbamothioate derivative.

| Component 1 | Component 2 | Component 3 | Potential Product Class |

| Aldehyde | Amine | O-Alkyl carbamothioate | Substituted nitrogen-containing heterocycles |

Further research is required to explore and validate the potential of this compound in such multicomponent reaction sequences.

Environmental Fate and Ecotoxicological Considerations

Environmental Transformation Pathways of Carbamothioates

Carbamothioates, like other carbamate (B1207046) pesticides, are generally less persistent in the environment compared to organochlorine compounds. bohrium.combohrium.com Their transformation is driven by both non-biological (abiotic) and biological (biotic) processes. frontiersin.orgnih.gov The primary transformation pathways involve the cleavage of the carbamate ester linkage, which is susceptible to both chemical and enzymatic hydrolysis.

Abiotic degradation refers to the breakdown of a chemical compound through non-biological reactions, primarily hydrolysis and photolysis. navy.mil

Hydrolysis: This is a significant abiotic degradation pathway for many carbamate pesticides. nih.gov The rate of hydrolysis is highly dependent on the pH of the environmental matrix. Under alkaline conditions (high pH), the carbamate ester bond is susceptible to cleavage, leading to the breakdown of the parent molecule. nih.gov For instance, the carbamate insecticide methomyl (B1676398) undergoes hydrolysis as a major degradation pathway in alkaline environments. nih.gov Conversely, in neutral or acidic soils and waters, carbamates tend to be more stable. researchgate.net The stability of thiocarbamates can vary significantly in aqueous environments depending on their specific chemical structure and the pH. nih.govnih.gov

Photolysis: This process involves the degradation of a chemical by light energy, particularly the ultraviolet (UV) component of sunlight. bohrium.com For some carbamates, direct photolysis on soil or water surfaces can contribute to their dissipation. researchgate.net The efficiency of photolysis can be influenced by the presence of other substances in the environment that act as photosensitizers. bohrium.com However, for some related compounds like methomyl, photolysis is considered a minor dissipation pathway unless specific catalytic conditions are present. nih.gov Studies on certain thiocarbamates have shown they undergo photolytic cleavage upon illumination with UV light, indicating this is a viable degradation route for this class of compounds. acs.org

The relative importance of hydrolysis versus photolysis depends on the specific compound and environmental conditions, such as water depth, turbidity, soil depth, and sunlight intensity.

Biotic degradation, particularly by soil and water microorganisms, is the primary route for the complete removal and detoxification of carbamate pesticides from the environment. frontiersin.orgnih.gov A diverse array of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and/or nitrogen, effectively mineralizing them. bohrium.comfrontiersin.org

The key initial step in the microbial metabolism of carbamates is the enzymatic hydrolysis of the carbamate linkage, a reaction catalyzed by carbamate hydrolase or carboxylesterase enzymes. bohrium.com This cleavage results in the formation of an alcohol (or phenol), an amine, and carbon dioxide. This initial breakdown typically leads to a significant reduction in the compound's toxicity.

Numerous microbial species capable of degrading carbamates have been isolated, belonging to genera such as Pseudomonas, Stenotrophomonas, Enterobacter, Aspergillus, Trichoderma, and Pichia. frontiersin.orgnih.gov The genetic basis for this degradation has also been studied, with several carbamate hydrolase genes identified, including mcd, cehA, and cahA. bohrium.com Following the initial hydrolysis, the resulting aromatic or aliphatic components are further metabolized through various common microbial pathways until they are ultimately converted to carbon dioxide, water, and mineral salts. nih.gov The rate of microbial degradation is influenced by several environmental factors, including soil type, temperature, moisture, pH, and the availability of other nutrients.

Environmental Distribution and Partitioning Behavior

The movement and final destination of O-Methyl benzylcarbamothioate in the environment are dictated by its partitioning behavior between soil, water, and air. This is governed by processes such as sorption and volatilization.

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This is a critical factor controlling a pesticide's mobility, bioavailability, and susceptibility to degradation. For carbamate pesticides, the primary factor influencing sorption is the organic matter content of the soil. researchgate.netnih.gov

Studies on various carbamates consistently show a positive correlation between the sorption coefficient and the soil's organic carbon content. researchgate.net The interaction is often described as partitioning into the soil organic matter matrix. researchgate.net The sorption process for carbamates in soil often follows an 'L-type' isotherm, which indicates a decreasing availability of sorption sites as more of the chemical is bound. zenodo.org The strength of this binding can be quantified using the Freundlich adsorption coefficient (Kf).

Higher sorption to soil particles generally reduces the pesticide's concentration in the soil water, thereby limiting its potential to leach into groundwater. researchgate.net However, strong sorption can also decrease the compound's availability to microorganisms, potentially slowing the rate of biodegradation. researchgate.net In aquatic systems, carbamates can bind to suspended sediments, which can lead to their accumulation in bottom sediments. Under anaerobic conditions, which can exist in sediments, the degradation of some carbamates like carbaryl (B1668338) can be significantly slowed, leading to greater persistence. researchgate.net

| Pesticide | Soil Type | Organic Carbon (%) | Freundlich Kf ((µg/g)(mL/µg)1/n) | Organic Carbon-Normalized Koc (mL/g) |

|---|---|---|---|---|

| Carbaryl | Sandy Loam | 1.2 | 3.7 | 229 |

| Carbofuran | Silty Clay Loam | 2.5 | 1.5 | 30 |

| Aldicarb | Loamy Sand | 0.8 | 0.4 | 28 |

| Methomyl | Clay Loam | 1.8 | 0.9 | 36 |

Note: Data are representative values compiled from various studies to illustrate the range of sorption behaviors. Actual values can vary significantly with soil properties and experimental conditions.

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous vapor, allowing it to move from soil or water into the atmosphere. epa.gov The potential for a pesticide to volatilize is primarily determined by its vapor pressure and its Henry's Law constant, which describes its partitioning between air and water. nih.gov

Many carbamate pesticides are classified as semi-volatile. epa.gov Compounds like methomyl have a low vapor pressure and a low Henry's Law constant, indicating that volatilization is not a major route of dissipation from either soil or water surfaces. nih.gov For this compound, its potential for volatilization would depend on these specific physicochemical properties.

Several environmental factors can influence the rate of volatilization: epa.govrivm.nl

Temperature: Higher temperatures increase a chemical's vapor pressure, thus increasing the rate of volatilization.

Soil Properties: Pesticides adsorbed to soil particles are less available for volatilization. Soil moisture is also critical; volatilization is generally higher from moist soils than from dry soils, as water molecules can displace the pesticide from soil binding sites.

Air Movement: Increased wind speed across a treated surface enhances the movement of pesticide vapor away from the surface, promoting further volatilization.

While often a minor pathway compared to microbial degradation and sorption, volatilization can contribute to the short-range atmospheric transport of some pesticides. rivm.nl

Theoretical and Computational Environmental Modeling

To predict the environmental fate and distribution of chemicals like this compound, scientists use a variety of computational models. These models integrate a compound's physicochemical properties with environmental parameters to simulate its behavior over time.

Quantitative Structure-Activity Relationships (QSARs): QSAR models are predictive tools that correlate the chemical structure of a compound with its properties, including those relevant to environmental fate (e.g., water solubility, vapor pressure, sorption coefficient) and ecotoxicity. ecetoc.orgresearchgate.net For new or untested compounds, QSARs can provide initial estimates of these key parameters, which can then be used as inputs for more complex fate models. epa.gov

Environmental Fate Models: These models simulate the movement and transformation of a chemical in a multi-compartment environment. A widely used type is the fugacity model . nih.gov Fugacity can be thought of as the "escaping tendency" of a chemical from a particular phase (e.g., water, soil, air). unt.edu At equilibrium, the fugacity of a chemical will be equal in all compartments. Fugacity-based models (such as CHEMFRANCE or other regional models) use the principles of mass balance to calculate the distribution and concentration of a pesticide across different environmental media, accounting for processes like degradation, advection (movement with air or water currents), and intermedia transport (e.g., volatilization from water to air, deposition from air to soil). researchgate.nettandfonline.com

Other specialized models exist to focus on specific processes. For example, reactive transport models can simulate how the spatial heterogeneity of microbial populations in soil affects degradation rates. acs.orgresearchgate.net Similarly, mechanistic models have been developed to provide more detailed predictions of volatilization from agricultural fields under varying environmental conditions. nih.gov These modeling tools are invaluable for regulatory risk assessment, allowing for the prediction of potential environmental concentrations and the identification of compartments where a chemical is likely to accumulate. battelle.org

Prediction of Environmental Persistence and Mobility

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through different environmental compartments, such as soil, water, and air.

Persistence: The persistence of organic compounds like this compound is often predicted by estimating its half-life (t1/2) in various environmental media (e.g., water, soil, sediment) through laboratory simulations. nih.gov Quantitative Structure-Activity Relationships (QSARs) are mathematical models that correlate the structural or physical-chemical properties of a compound with its degradation rate. nih.govecetoc.org These models can provide estimations of persistence when experimental data are unavailable. nih.gov For carbamates, QSAR models have been developed to predict their toxicological profiles, and similar methodologies can be applied to their environmental fate. nih.govnih.gov

Mobility: The mobility of an organic chemical in the environment is largely governed by its sorption tendency to soil and sediment. acs.org This is commonly quantified by the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov A high Koc value suggests a compound is likely to adsorb to soil and organic matter, making it less mobile, while a low Koc value indicates higher mobility and a greater potential to leach into groundwater. chemrxiv.org Machine learning models and QSARs are increasingly used to predict Koc values based on molecular descriptors, providing a valuable tool for screening and prioritizing chemicals of potential concern. nih.govchemrxiv.org

Below is an illustrative table of predicted environmental persistence and mobility parameters for a hypothetical organic compound with properties similar to this compound, as specific data are not available.

Table 1: Illustrative Predicted Environmental Persistence and Mobility Parameters

| Parameter | Predicted Value | Method | Environmental Implication |

|---|---|---|---|

| Soil Half-Life (t1/2) | 60 - 180 days | QSAR Estimation | Moderate to high persistence in soil |

| Aquatic Half-Life (t1/2) | 30 - 90 days | QSAR Estimation | Moderate persistence in water |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 2.5 - 3.5 | QSPR Estimation | Moderate sorption to soil and sediment, indicating limited to moderate mobility |

| Water Solubility | 50 - 200 mg/L | Estimation Models | Moderate solubility may contribute to some mobility in aquatic systems |

Simulation of Environmental Compartmentalization and Bioavailability

Environmental Compartmentalization: The distribution of a chemical in the environment can be simulated using multimedia environmental fate models. witpress.com These models, often referred to as fugacity models, predict how a chemical will partition between different environmental compartments, including air, water, soil, sediment, and biota. libretexts.org The simulation considers the chemical's physical-chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with environmental parameters. witpress.com For a compound like this compound, these models can estimate its likely environmental sinks. Given its expected moderate water solubility and Log Koc, it would likely partition to both soil and water compartments.

Bioavailability: Bioavailability in an ecotoxicological context refers to the fraction of a chemical in the environment that is available for uptake by organisms. It is a complex process influenced by the chemical's properties and the characteristics of the environmental medium and the organism. nih.gov Computational models, including machine learning and QSAR approaches, are used to predict bioavailability. nih.govnih.govprismbiolab.com These predictions are crucial for understanding the potential for a substance to enter the food chain and exert toxic effects. Factors influencing bioavailability that can be modeled include membrane permeability and rates of metabolism.

The following table provides a hypothetical simulation of the environmental compartmentalization for a compound with characteristics similar to this compound.

Table 2: Illustrative Simulation of Environmental Compartmentalization

| Environmental Compartment | Predicted Distribution (%) | Basis of Prediction |

|---|---|---|

| Air | < 1% | Low predicted vapor pressure |

| Water | 30 - 40% | Moderate water solubility |

| Soil | 50 - 60% | Moderate sorption potential (Koc) |

| Sediment | 5 - 10% | Partitioning from the water column |

| Biota | < 1% | Bioaccumulation potential based on Kow |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.